D-Alanyl-L-glutamine

描述

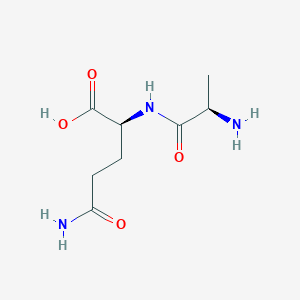

D-Alanyl-L-glutamine is a dipeptide composed of the amino acids D-alanine and L-glutamine. This compound is known for its high water solubility, thermal stability, and bioavailability. It is widely used in medical and nutritional fields due to its beneficial properties, such as enhancing intestinal function, promoting immune function, and maintaining homeostasis in the body .

准备方法

Synthetic Routes and Reaction Conditions: D-Alanyl-L-glutamine can be synthesized through various methods, including chemical synthesis, chemoenzymatic synthesis, and enzymatic synthesis. One common chemical synthesis method involves the esterification of L-glutamic acid followed by coupling with D-alanine. The reaction typically requires a catalyst such as concentrated hydrochloric acid and is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods due to their efficiency and sustainability. Metabolic engineering of Escherichia coli, for instance, has been used to produce this compound by overexpressing specific enzymes and inactivating peptidases that degrade the dipeptide . Immobilized cell techniques have also been applied to enhance production efficiency and stability .

化学反应分析

Types of Reactions: D-Alanyl-L-glutamine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis is a common reaction where the dipeptide is broken down into its constituent amino acids, D-alanine and L-glutamine, under acidic or enzymatic conditions .

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic catalysts (e.g., proteases).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic reagents such as amines or thiols.

Major Products:

Hydrolysis: D-alanine and L-glutamine.

Oxidation: Oxidized derivatives of D-alanine and L-glutamine.

Substitution: Substituted derivatives of this compound.

科学研究应用

Clinical Nutrition

1.1 Gut Health and Immune Function

D-Alanyl-L-glutamine has been shown to enhance gut integrity and support immune function. A study involving undernourished children demonstrated that oral supplementation with this compound improved gut barrier function and nutritional status, reducing the duration of acute diarrhea . The intervention involved varying doses of this compound (3 g/day to 12 g/day) over ten days, with significant improvements noted in weight-for-height z-scores (WHZ) and weight-for-age z-scores (WAZ) compared to a glycine control group .

1.2 Total Parenteral Nutrition

In critically ill patients requiring total parenteral nutrition, supplementation with this compound resulted in a reduced incidence of nosocomial infections. A multicenter trial found that patients receiving this compound-supplemented nutrition had significantly lower rates of pneumonia and urinary tract infections compared to those on standard parenteral nutrition . This suggests that this compound may enhance immune responses during critical illness.

Sports Nutrition

2.1 Recovery and Performance Enhancement

This compound is also explored in sports nutrition for its potential to improve recovery and performance. Research indicates that this dipeptide can enhance antioxidant defense mechanisms during periods of physical stress, such as exhaustive exercise . In one study, athletes who ingested this compound showed improved fluid regulatory responses and reduced markers of oxidative stress compared to control groups .

2.2 Muscle Recovery

The dipeptide has been linked to improved muscle recovery post-exercise. In vitro studies demonstrated that this compound supplementation led to increased cell proliferation and migration rates in intestinal epithelial cells subjected to stress from chemotherapy agents like 5-fluorouracil . This suggests a protective role for this compound in muscle tissues during recovery phases.

Aquaculture

3.1 Growth Performance in Fish

This compound supplementation has also been investigated in aquaculture settings, particularly for species like the Amur sturgeon. A study showed that dietary inclusion of this compound significantly improved growth performance and altered gene expression related to metabolism and immune responses . Transcriptome analysis revealed that supplementation influenced pathways involved in cytokine signaling and lipid metabolism, indicating a multifaceted role in fish health .

3.2 Poultry Nutrition

In poultry, specifically Hy-Line brown hens, this compound has been shown to enhance growth rates and nutrient digestibility during the rearing period. A controlled trial indicated that hens receiving diets supplemented with varying concentrations of this compound exhibited improved average daily gain and feed conversion ratios compared to control groups . This highlights its potential as a feed additive for optimizing poultry production.

Summary Table of Applications

作用机制

D-Alanyl-L-glutamine exerts its effects primarily through its breakdown into D-alanine and L-glutamine. L-glutamine plays a crucial role in various biochemical processes, including protein synthesis, nitrogen metabolism, and immune function. It acts as a precursor for nucleotide synthesis and supports the proliferation of rapidly dividing cells such as enterocytes and lymphocytes . The protective effects of this compound on the gastrointestinal tract are attributed to its ability to reduce bacterial translocation and inflammation .

相似化合物的比较

L-Alanyl-L-glutamine: A dipeptide of L-alanine and L-glutamine, commonly used in clinical nutrition.

Glycyl-L-glutamine: Another glutamine-containing dipeptide with similar applications in medicine and nutrition.

Uniqueness: D-Alanyl-L-glutamine is unique due to the presence of D-alanine, which imparts distinct physicochemical properties compared to its L-alanine counterpart. This dipeptide exhibits superior stability and bioavailability, making it particularly valuable in clinical and nutritional applications .

生物活性

D-Alanyl-L-glutamine (D-Ala-Gln) is a dipeptide formed from the amino acids D-alanine and L-glutamine. This compound has garnered attention in various fields including nutrition, immunology, and exercise physiology due to its potential biological activities. This article explores the biological activity of D-Ala-Gln through various studies, highlighting its effects on immune response, muscle recovery, and overall health.

Overview of this compound

D-Ala-Gln is known for its stability compared to free glutamine, making it a favorable option for supplementation in clinical settings such as total parenteral nutrition (TPN). It is believed to provide similar benefits to glutamine while enhancing absorption and bioavailability due to its dipeptide structure.

1. Immune System Modulation

D-Ala-Gln has been shown to enhance the immune response. In vitro studies demonstrated that the dipeptide stimulates T-lymphocyte proliferation when exposed to mitogens and alloantigens. The effects were dose-dependent, with optimal stimulation observed at concentrations of 2 mmol/L . This immunostimulatory activity is attributed to increased cytokine production, which plays a crucial role in immune responses.

2. Impact on Critical Care Nutrition

A multicenter study assessed the effects of L-alanyl-L-glutamine-supplemented TPN on critically ill patients. Results indicated a significant reduction in nosocomial infections such as pneumonia and urinary tract infections among patients receiving D-Ala-Gln supplementation compared to those on standard TPN. Additionally, there was improved glycemic control, with a notable decrease in insulin requirements . These findings suggest that D-Ala-Gln may enhance recovery in critically ill patients by supporting immune function and metabolic stability.

3. Muscle Recovery and Performance

Research has indicated that D-Ala-Gln supplementation can mitigate muscle damage and inflammation following intense exercise. In animal models subjected to resistance exercise, chronic oral supplementation with D-Ala-Gln improved muscle recovery by reducing markers of inflammation and enhancing the availability of glutamine for muscle metabolism . Furthermore, studies involving human subjects demonstrated that acute ingestion of D-Ala-Gln enhanced performance during endurance exercises and improved fluid regulation post-exercise .

Case Studies and Clinical Trials

The biological effects of D-Ala-Gln can be attributed to several mechanisms:

- Enhanced Absorption : The dipeptide form allows for better absorption via intestinal peptide transporters, facilitating greater bioavailability compared to free amino acids .

- Cytokine Production : Increased cytokine production following supplementation may enhance immune responses, contributing to reduced infection rates in clinical settings .

- Muscle Metabolism : By providing a readily available source of glutamine, D-Ala-Gln supports muscle metabolism during recovery from strenuous physical activity .

属性

IUPAC Name |

(2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCMDXDYPOUFDY-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427208 | |

| Record name | D-ALANYL-L-GLUTAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205252-36-4 | |

| Record name | D-ALANYL-L-GLUTAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of D-Alanyl-L-glutamine derivatives influence their ability to stimulate NK cell activity?

A1: The research by [] demonstrates that even minor structural modifications to this compound significantly impact its ability to stimulate NK cells. [] For instance, replacing the long octadecyl chain in BCH-527 (a lipophilic immunostimulant) with a shorter chain alcohol resulted in compound 9, 6-(D-alanyl-L-glutaminylamino)hexan-1-ol, which exhibited comparable in vitro NK cell stimulation to interleukin 2 (IL-2). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。